molecular formula C19H22N4O2 B4588539 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea

Cat. No.: B4588539
M. Wt: 338.4 g/mol
InChI Key: GUNLUOBETGGXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17427596 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Dieckmann Cyclization : A method involving Dieckmann cyclization was described for forming piperazine-2,5-diones, showcasing the synthetic versatility of piperazine derivatives, which could include the compound or its analogs (Claude Larrivée Aboussafy & D. Clive, 2012).

  • Antiviral and Antimicrobial Activities : Piperazine derivatives have been synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities, indicating the potential use of such compounds in developing new therapeutic agents (R. C. Krishna Reddy et al., 2013).

Biological Applications

  • Carbon Dioxide Capture : Studies on the degradation of aqueous piperazine in carbon dioxide capture processes highlight the environmental applications of piperazine derivatives, demonstrating their stability and efficiency in capturing CO2 (S. Freeman et al., 2010).

  • Anticancer Activity : Research into piperazine derivatives has also uncovered their potential in anticancer applications. Specific piperazine compounds have shown promising results in inhibiting cancer cell growth, offering insights into the development of new cancer therapies (Lingaiah Boddu et al., 2018).

Properties

IUPAC Name

1-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22-11-13-23(14-12-22)18(24)16-9-5-6-10-17(16)21-19(25)20-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLUOBETGGXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.